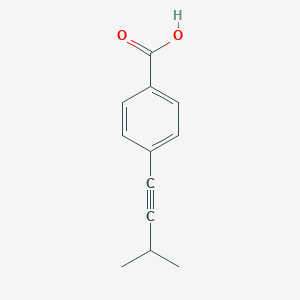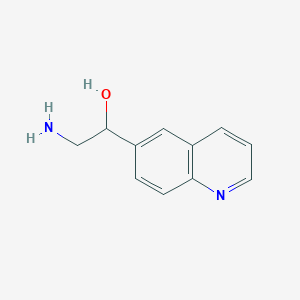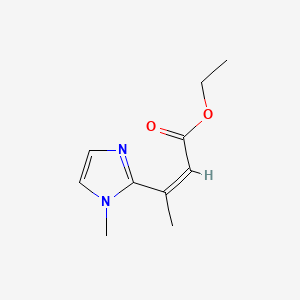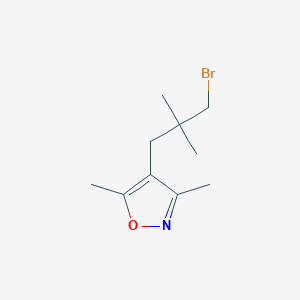
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom and two dimethyl groups attached to the oxazole ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole typically involves the reaction of 3-bromo-2,2-dimethylpropanol with appropriate oxazole precursors under controlled conditions. One common method includes the use of pyridinium chlorochromate as an oxidizing agent in dichloromethane to convert 3-bromo-2,2-dimethylpropanol to 3-bromo-2,2-dimethylpropanal . This intermediate can then be reacted with suitable reagents to form the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or alter the oxazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of halogenated derivatives.
Scientific Research Applications
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The bromine atom and oxazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,2-dimethyl-1-propanol: A precursor in the synthesis of the oxazole compound.
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene: A structurally similar compound with different chemical properties.
1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene:
Uniqueness
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H16BrNO |
|---|---|
Molecular Weight |
246.14 g/mol |
IUPAC Name |
4-(3-bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C10H16BrNO/c1-7-9(8(2)13-12-7)5-10(3,4)6-11/h5-6H2,1-4H3 |
InChI Key |
HDQUNVGODDJHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


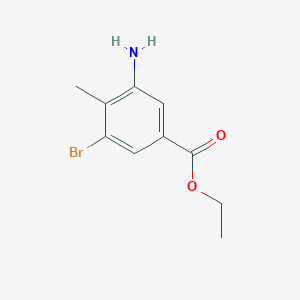

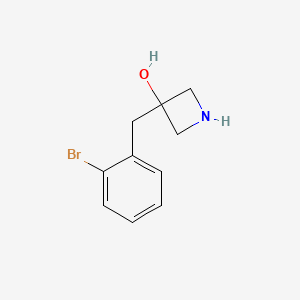
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13547291.png)
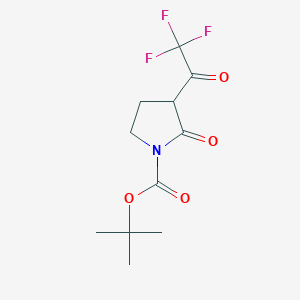
![1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13547306.png)

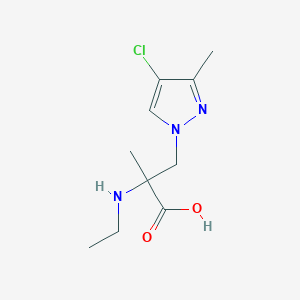
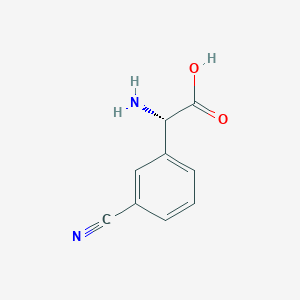
methyl}prop-2-enamide](/img/structure/B13547329.png)
